An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide: Discovery, Synthesis, and Applications
An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-iodophenyl)methanesulfonamide is a versatile chemical compound that has garnered interest in both synthetic organic chemistry and medicinal chemistry. Initially recognized as a valuable synthetic intermediate, its recent discovery as a naturally occurring compound has opened new avenues for research and development. This technical guide provides a comprehensive overview of N-(2-iodophenyl)methanesulfonamide, detailing its discovery, primary synthesis methods, and its application as a precursor in the synthesis of complex heterocyclic structures. Additionally, it explores its potential biological activities, including its putative role as an anti-inflammatory and antimicrobial agent. This document aims to serve as a foundational resource, providing researchers with the necessary data and protocols to further investigate and utilize this compound.
Introduction
N-(2-iodophenyl)methanesulfonamide, with the molecular formula C₇H₈INO₂S, is an organic compound featuring a 2-iodophenyl group linked to a methanesulfonamide moiety.[1] The presence of an iodine atom on the aromatic ring significantly influences its reactivity, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions.[2] The sulfonamide group, a well-known pharmacophore present in numerous approved drugs, imparts favorable physicochemical properties and potential for biological activity.[2]
Historically, N-(2-iodophenyl)methanesulfonamide has been utilized as a building block in organic synthesis. However, a recent breakthrough identified it as a naturally occurring bioactive compound in Makhana (fox nut), a discovery that has amplified interest in its therapeutic potential.[3] This finding suggests that the compound may possess inherent biological activities that are yet to be fully elucidated. This guide will delve into the known synthetic routes, its utility in constructing complex molecules, and the current understanding of its biological significance.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of N-(2-iodophenyl)methanesulfonamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈INO₂S | [4] |
| Molecular Weight | 297.11 g/mol | [5] |
| CAS Number | 116547-92-3 | [2] |
| Physical Form | Solid | [6] |
| Purity (Typical) | ≥95% | [6] |
Characterization Data:
-
¹H NMR: The proton of the sulfonamide (N-H) group is expected to appear as a singlet in the downfield region (δ 9.0–10.3 ppm). Aromatic protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm. The methyl (CH₃) protons of the methanesulfonyl group would likely appear as a sharp singlet in the upfield region.[4]
-
¹³C NMR: Aromatic carbons are expected to show signals between approximately 111 and 160 ppm. The carbon atom of the methanesulfonyl methyl group will have a characteristic signal in the upfield region.[2]
Synthesis of N-(2-iodophenyl)methanesulfonamide
The most common and straightforward method for the synthesis of N-(2-iodophenyl)methanesulfonamide is the direct amination of 2-iodoaniline with methanesulfonyl chloride.[2]
General Experimental Protocol: Direct Amination
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-(2-iodophenyl)methanesulfonamide.
Materials:
-
2-Iodoaniline
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-iodophenyl)methanesulfonamide.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High |
| Purity | >95% (after chromatography) |
Note: Specific yields can vary depending on the scale and precise reaction conditions.
Applications in Organic Synthesis
N-(2-iodophenyl)methanesulfonamide is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, primarily indoles and carbazoles, through palladium-catalyzed cross-coupling reactions.
Synthesis of Indoles via Larock Indole Synthesis
The Larock indole synthesis is a powerful method for preparing substituted indoles from o-haloanilines and alkynes.[1] N-(2-iodophenyl)methanesulfonamide can serve as the o-iodoaniline component in this reaction.
Figure 2: Workflow for Larock Indole Synthesis.
Synthesis of Carbazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[7] A potential application of N-(2-iodophenyl)methanesulfonamide is in an intramolecular version of this reaction to form carbazoles.
Figure 3: Workflow for Carbazole Synthesis.
Potential Biological Activity
The presence of the sulfonamide group suggests that N-(2-iodophenyl)methanesulfonamide may exhibit biological activities. Preliminary reports indicate potential anti-inflammatory and antimicrobial properties.[8]
Anti-inflammatory Activity: Potential Mechanism
Many sulfonamide-containing drugs exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. While not yet demonstrated specifically for N-(2-iodophenyl)methanesulfonamide, this represents a plausible mechanism of action. The canonical NF-κB pathway is a key regulator of inflammation.
Figure 4: Putative inhibition of the NF-κB pathway.
Antimicrobial Activity
The sulfonamide functional group is the basis for sulfa drugs, a class of antibiotics. It is plausible that N-(2-iodophenyl)methanesulfonamide could exhibit antimicrobial properties. Further investigation is required to determine its spectrum of activity and potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol to assess antimicrobial activity.
Materials:
-
N-(2-iodophenyl)methanesulfonamide
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of N-(2-iodophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data to be Determined:
| Parameter | Value |
| MIC against E. coli | To be determined |
| MIC against S. aureus | To be determined |
Conclusion
N-(2-iodophenyl)methanesulfonamide is a compound of significant interest due to its dual role as a versatile synthetic intermediate and a potentially bioactive natural product. Its utility in the synthesis of complex heterocyclic structures like indoles and carbazoles is well-established in principle. The recent discovery of its natural occurrence has spurred further investigation into its pharmacological properties. The putative anti-inflammatory and antimicrobial activities, potentially mediated through pathways such as NF-κB inhibition, warrant dedicated study. This technical guide provides a solid foundation for researchers to explore the synthesis, applications, and biological evaluation of N-(2-iodophenyl)methanesulfonamide, paving the way for future discoveries in both chemistry and medicine.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
- 5. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]
